
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate is an organic compound with the molecular formula C14H19O4P It is a member of the phosphate esters family, characterized by the presence of a phosphate group attached to a butadiene backbone with a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-phenylbuta-1,3-dien-2-yl phosphate typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. For instance, the reaction of vinyl phosphates with aryllithium reagents can smoothly convert them into tri- and tetrasubstituted buta-1,3-dienes . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of reagents and the robustness of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphines or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acids, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
Diethyl 4-phenylbuta-1,3-dien-2-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s phosphate group makes it a potential candidate for studying phosphorylation processes in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 4-phenylbuta-1,3-dien-2-yl phosphate involves its interaction with molecular targets through its phosphate group. The compound can participate in phosphorylation reactions, transferring its phosphate group to other molecules. This process is crucial in various biochemical pathways, including signal transduction and energy transfer.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 4-phenylbuta-1,3-dien-2-yl phosphonate
- Diethyl 4-phenylbuta-1,3-dien-2-yl phosphine oxide
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Propiedades
Número CAS |
80814-98-8 |
|---|---|
Fórmula molecular |
C14H19O4P |
Peso molecular |
282.27 g/mol |
Nombre IUPAC |
diethyl 4-phenylbuta-1,3-dien-2-yl phosphate |
InChI |
InChI=1S/C14H19O4P/c1-4-16-19(15,17-5-2)18-13(3)11-12-14-9-7-6-8-10-14/h6-12H,3-5H2,1-2H3 |
Clave InChI |
HEFJYWBOPCVNNU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC(=C)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


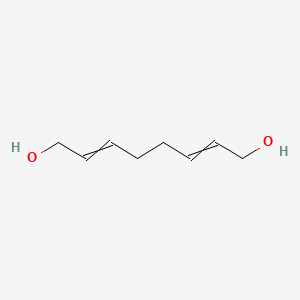

![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)
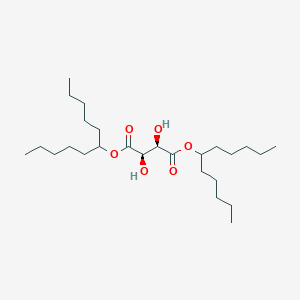
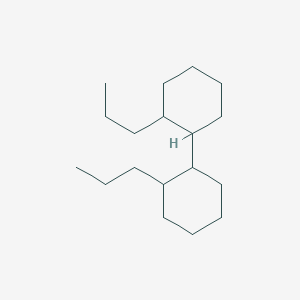
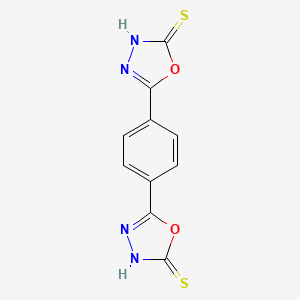
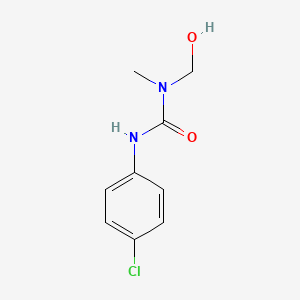
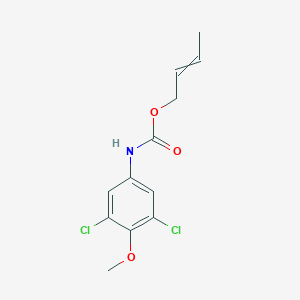
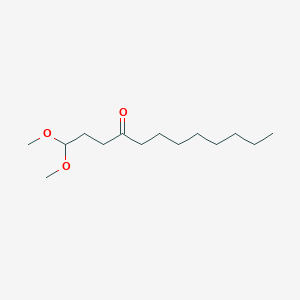
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
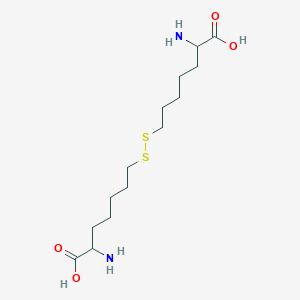
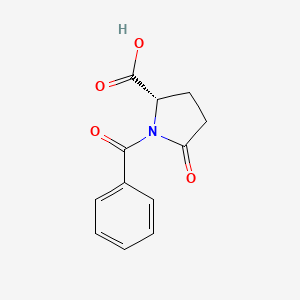
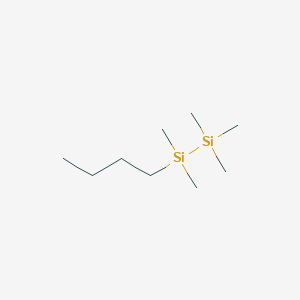
![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
